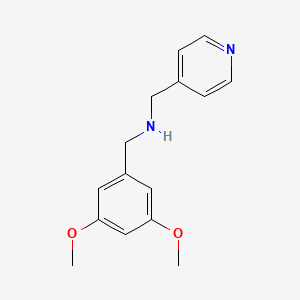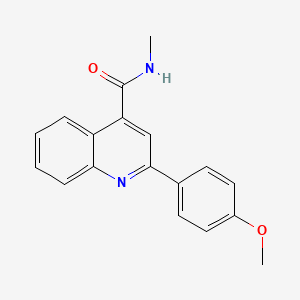![molecular formula C20H23NO3 B5807878 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide, also known as DMPEA-AM, is a synthetic compound that has recently gained attention in scientific research. This compound belongs to the family of phenethylamines and has been found to have potential applications in various fields such as neuroscience, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to have a high affinity for serotonin receptors and may have potential as a therapeutic agent for various neurological disorders. This compound has also been found to have potential applications in pharmacology, where it has been shown to have analgesic and anti-inflammatory properties. Additionally, this compound has been found to have potential applications in biochemistry, where it has been shown to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. It also acts as a weak inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to its potential therapeutic effects in neurological disorders. Additionally, this compound has been found to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide is its high affinity for serotonin receptors, which makes it a promising therapeutic agent for various neurological disorders. However, one limitation of this compound is its limited availability and high cost, which may make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide. One potential direction is to further investigate its potential therapeutic effects in neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in pharmacology and biochemistry. Finally, future research should focus on developing more efficient and cost-effective synthesis methods for this compound to facilitate large-scale experiments.
Métodos De Síntesis
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with paraformaldehyde and ammonium acetate to form 3,4-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form 3,4-dimethoxyphenyl-2-propanone, which is then reacted with 4-methylphenylacetic acid to form this compound.
Propiedades
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-4-6-16(7-5-15)9-11-20(22)21-13-12-17-8-10-18(23-2)19(14-17)24-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHTKQQTQHULN-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)
![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)
![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)
